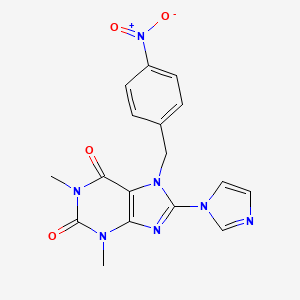![molecular formula C22H18ClF3N2O3S B3676477 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3676477.png)
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[2-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfonyl group, a chloro-methylanilino moiety, and a trifluoromethylphenyl acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3).
Amination: The benzenesulfonyl chloride is then reacted with 3-chloro-4-methylaniline to form the corresponding sulfonamide.
Acylation: The sulfonamide is further acylated with 2-(trifluoromethyl)phenylacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and the trifluoromethylphenyl moiety contribute to its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- Benzenesulfonyl chloride
- 2-Nitrobenzenesulfonyl chloride
Uniqueness
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the benzenesulfonyl and chloro-methylanilino moieties contribute to its diverse applications.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O3S/c1-15-11-12-16(13-19(15)23)28(32(30,31)17-7-3-2-4-8-17)14-21(29)27-20-10-6-5-9-18(20)22(24,25)26/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZRLAYGNQXKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3676395.png)
![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide](/img/structure/B3676401.png)

![N-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676419.png)
![Ethyl 2-{[(4-bromophenyl)carbamothioyl]amino}-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate](/img/structure/B3676444.png)

![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3676458.png)
![5-bromo-N-[(3,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B3676475.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-chlorobenzoate](/img/structure/B3676481.png)

![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B3676483.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B3676484.png)

![4-methyl-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3676493.png)
